molecular formula C24H32N4O3S B2623889 N-(2,3-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 898435-48-8

N-(2,3-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2623889
CAS RN: 898435-48-8
M. Wt: 456.61
InChI Key: VYXQOICAJDGTJQ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a chemical compound with the molecular formula C24H32N4O3S . It has diverse applications in scientific research and its unique structure and properties make it an invaluable tool for studying various biological pathways and developing potential therapeutic interventions.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 456.61. It contains several functional groups, including a morpholinoethyl group, a hexahydroquinazolin-4-yl group, and a thioacetamide group . These groups contribute to the compound’s unique chemical properties and reactivity.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 456.61. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results. These properties can be determined through experimental methods or found in specialized chemical databases .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-17-6-5-8-20(18(17)2)25-22(29)16-32-23-19-7-3-4-9-21(19)28(24(30)26-23)11-10-27-12-14-31-15-13-27/h5-6,8H,3-4,7,9-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXQOICAJDGTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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